(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid is a synthetic organic compound with significant relevance in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl group and a pyridine moiety. The compound's systematic IUPAC name reflects its stereochemistry and functional groups, indicating the presence of an amino group and a carboxylic acid.
The compound can be sourced from various chemical suppliers, including specialized chemical manufacturers and distributors that focus on research-grade materials. Its CAS (Chemical Abstracts Service) number is 2349731-09-3, which uniquely identifies this specific compound in chemical databases.
This compound falls under the category of amino acids and derivatives, specifically as a protected amino acid due to the presence of the tert-butoxycarbonyl protective group. It is utilized primarily in peptide synthesis and drug development.
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and HPLC (high-performance liquid chromatography) are employed to monitor the progress of the reactions and confirm the structure of the synthesized compound.
The molecular structure of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid can be described by its molecular formula . The structural representation includes:
Key structural data include:
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid participates in various chemical reactions typical for amino acids:
These reactions require specific reagents and conditions to achieve desired outcomes without compromising the integrity of sensitive functional groups.
The mechanism of action for (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid primarily revolves around its role as an intermediate in peptide synthesis. Upon deprotection, it can participate in biological processes similar to natural amino acids, influencing protein synthesis and enzymatic activities.
Research indicates that compounds with similar structures can act as inhibitors or modulators in various biochemical pathways, particularly those involving neurotransmitter receptors or metabolic enzymes.
Key physical properties include:
Relevant chemical properties include:
Comprehensive analyses using techniques like mass spectrometry and IR spectroscopy provide insights into molecular stability and structural integrity.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid has several applications in scientific research:
Through these applications, this compound contributes significantly to advancements in medicinal chemistry and biochemistry research.
The stereoselective construction of the (2R)-configuration in 3-(3-methylpyridin-2-yl)propanoic acid derivatives demands precision to maintain chiral integrity. Two predominant methodologies have emerged: asymmetric hydrogenation and chiral auxiliary-mediated synthesis. Asymmetric hydrogenation employs chiral catalysts like Rh(I)-(S)-BINAP complexes to reduce dehydroalanine precursors, achieving enantiomeric excess (ee) >98% under optimized conditions (20-50 psi H₂, ambient temperature) [7]. This method benefits from industrial scalability but requires meticulous control of pyridine nitrogen basicity, which can poison catalysts if not carefully modulated through pH or protective coordination strategies.
Alternative approaches utilize Evans oxazolidinone or Oppolzer sultam chiral auxiliaries to direct stereochemistry during alkylation. The 3-methylpyridin-2-yl moiety is introduced via nickel-catalyzed cross-coupling or nucleophilic substitution onto chiral enolates derived from N-acyloxazolidinones. Subsequent auxiliary cleavage and functional group manipulation yield the target (R)-enantiomer with ee values consistently >95% [8] [9]. Enzymatic resolutions using immobilized penicillin acylase have also demonstrated efficacy, selectively hydrolyzing the (S)-enantiomer from racemic N-acetyl mixtures, leaving the desired (R)-isomer intact for Boc-protection [7].
Table 1: Enantioselective Synthesis Performance Comparison
Method | Catalyst/Auxiliary | Solvent System | ee (%) | Yield (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(S)-BINAP | MeOH/H₂O (9:1) | >98 | 92 |
Chiral Auxiliary | (S)-4-Benzyloxazolidinone | THF/-78°C | 96 | 85 |
Enzymatic Resolution | Penicillin Acylase | Phosphate Buffer pH 8 | 99 | 48* |
*Theoretical maximum yield for kinetic resolution: 50%
Boc (tert-butoxycarbonyl) protection serves as the cornerstone for nitrogen masking in pyridinyl-alanine synthesis due to its orthogonal stability toward Fmoc-based systems and resistance to nucleophiles/bases. Protection is optimally achieved using di-tert-butyl dicarbonate (Boc₂O) (2.0 eq) in a biphasic system of 1,4-dioxane/water (1:1) with NaHCO₃ (2.5 eq) as base, completing within 2 hours at 0°C [6]. This mild protocol prevents racemization and N,O-bis-Boc byproduct formation. Crucially, the 3-methylpyridin-2-yl group remains inert under these conditions, avoiding undesired quaternization.
Deprotection necessitates acidic conditions, typically employing trifluoroacetic acid (TFA)/dichloromethane (DCM) (1:1 v/v) for 30 minutes. Scavengers (triisopropylsilane, anisole) are essential to trap the tert-butyl cation, preventing alkylation of the electron-rich pyridine ring [6] [8]. Kinetic studies reveal that deprotection rates decrease by ~40% when the pyridine nitrogen is protonated, necessitating precise control of acid strength. For acid-sensitive sequences, silyl-based deprotection with trimethylsilyl triflate in acetonitrile offers a milder alternative, proceeding cleanly at -20°C [6].
Table 2: Boc Deprotection Efficiency Under Varied Conditions
Acid Reagent | Time (min) | Temp (°C) | Byproducts (%) | Recovery Yield (%) |
---|---|---|---|---|
TFA/DCM (1:1) + 5% TIPS | 30 | 25 | <2 | 98 |
4M HCl in Dioxane | 60 | 25 | 8 | 90 |
TMSOTf (1.1 eq)/CH₃CN | 45 | -20 | <1 | 95 |
Solid-phase peptide synthesis (SPPS) enables efficient incorporation of Boc-(R)-3-(3-methylpyridin-2-yl)alanine into peptide chains. The Fmoc/t-Bu strategy predominates, with Wang or Rink amide resins providing optimal loading (0.4–0.7 mmol/g) for C-terminal modification [2]. Crucially, the pyridinyl nitrogen coordinates with coupling agents (HOBt/DIC), reducing acylation efficiency by ~30% versus non-heterocyclic amino acids. This is mitigated via:
Post-assembly cleavage employs TFA:triisopropylsilane:water (95:2.5:2.5), liberating peptides while preserving stereochemistry and heterocyclic integrity. Analytical HPLC traces of model peptides (e.g., H-Lys-Arg-(R)-[3-(3-MePy)]Ala-Glu-OH) confirm negligible epimerization (<0.3%) when coupling temperatures are maintained ≤25°C [8].
Table 3: Resin Performance for Boc-(R)-3-(3-methylpyridin-2-yl)alanine Incorporation
Resin Type | Coupling Agent | Loading Efficiency (%) | Dimer Formation (%) | Optimal Solvent |
---|---|---|---|---|
Rink Amide MBHA | HATU/DIPEA | 99.1 | 0.3 | DMF |
Wang | HBTU/HOBt | 97.5 | 1.2 | NMP |
Sieber Amide | PyBOP/DIPEA | 98.7 | 0.8 | DCM/DMF (1:1) |
The carboxylic acid and pyridinyl motifs in Boc-(R)-3-(3-methylpyridin-2-yl)alanine serve as handles for strategic modifications to enhance pharmacokinetic properties:
Notably, methyl-to-trifluoromethyl substitution at the pyridinyl 3-position enhances metabolic stability against CYP3A4 oxidation. Boc-(R)-3-(3-trifluoromethylpyridin-2-yl)alanine, synthesized via Sandmeyer reaction, exhibits 6-fold lower intrinsic clearance in hepatocyte assays while maintaining identical steric parameters [5] [8].
Table 4: Bioactivity Enhancement via Targeted Modifications
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3